molecular formula C11H11F3N2O3 B1366546 Flutamide-d7

Flutamide-d7

カタログ番号: B1366546
分子量: 283.25 g/mol
InChIキー: MKXKFYHWDHIYRV-NWOXSKRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

フルタメイド-d7の合成には、フルタメイド分子に重水素原子を組み込むことが伴います。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。 一般的なアプローチの1つは、重水素化前駆体から始めて、最終的な重水素化生成物を形成するために必要な化学反応を実行することです .

工業的生産方法

フルタメイド-d7の工業的生産には、通常、重水素化試薬を使用した大規模合成が含まれます。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます .

化学反応の分析

反応の種類

フルタメイド-d7は、非重水素化対応物と同様に、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、2-ヒドロキシフルタメイド(酸化生成物)と、使用される試薬や条件に応じてさまざまな置換誘導体が含まれます .

科学研究の応用

フルタメイド-d7は、以下を含むいくつかの科学研究の応用を持っています。

科学的研究の応用

Analytical Chemistry

Internal Standard in Mass Spectrometry
Flutamide-d7 serves as an internal standard for quantifying flutamide levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The distinct mass difference due to deuterium allows for precise quantification, which is crucial in pharmacokinetic studies and therapeutic monitoring of prostate cancer treatments.

Pharmacokinetic Studies
Research utilizing this compound focuses on its interactions with androgen receptors and liver enzymes involved in drug metabolism. By understanding these interactions, researchers can elucidate the pharmacokinetic properties of flutamide, contributing to improved therapeutic strategies for prostate cancer management.

Biological Research

Androgen Receptor Inhibition
this compound retains the biological activity of its parent compound by inhibiting androgen receptors. This inhibition is vital for treating androgen-dependent conditions such as prostate cancer. Studies have shown that this compound binds to androgen receptors with comparable affinity to flutamide, leading to decreased expression of genes associated with cell proliferation and increased expression of pro-apoptotic genes.

Impact on Reproductive Development
Research has indicated that exposure to flutamide (and by extension, its deuterated form) can alter androgen-mediated reproductive development. In studies involving male rat offspring, prenatal exposure to flutamide resulted in significant changes in reproductive function, highlighting the importance of understanding the compound's effects on endocrine functions .

Clinical Applications

Second-Line Therapy for Prostate Cancer
Flutamide has been evaluated as a second-line agent for maximum androgen blockade (MAB) in patients with relapsing prostate cancer. A study involving 13 patients demonstrated that flutamide administration led to a decrease in prostate-specific antigen (PSA) levels in 69.2% of cases, indicating its effectiveness as a therapeutic option following first-line treatments .

Comparative Analysis with Other Antiandrogens

Compound NameDescriptionUnique Features
FlutamideNonsteroidal antiandrogen used for prostate cancer treatmentParent compound without deuterium labeling
BicalutamideAnother nonsteroidal antiandrogen with a different structureImproved efficacy and safety profile compared to flutamide
EnzalutamideA newer generation antiandrogen that is more potent than flutamideEnhanced binding affinity and better clinical outcomes

This compound's unique deuterated nature allows for enhanced accuracy in pharmacological assessments compared to its non-deuterated counterparts, making it invaluable in research settings where precise quantification is critical.

Case Studies

Case Study: Prostate Cancer Treatment Efficacy
In a clinical study assessing the efficacy of flutamide as a second-line treatment, patients who had previously received bicalutamide were administered flutamide at 375 mg/day. The results indicated significant reductions in PSA levels, affirming flutamide's role in managing advanced prostate cancer when initial treatments fail .

Case Study: Metabolism and Toxicity Assessment
Research investigating the metabolic pathways of flutamide revealed that it undergoes extensive metabolism, leading to potential liver toxicity. Understanding these metabolic processes through studies using this compound can help mitigate adverse effects and enhance patient safety during treatment .

作用機序

フルタメイド-d7は、フルタメイドと同様に、アンドロゲン受容体の選択的アンタゴニストとして作用します。前立腺などの組織におけるアンドロゲン受容体への結合のために、テストステロンやジヒドロテストステロンなどのアンドロゲンと競合します。 これにより、これらのアンドロゲンの効果を阻害し、前立腺がん細胞の増殖を抑制します .

類似化合物の比較

類似化合物

フルタメイド-d7の独自性

フルタメイド-d7は、重水素化されているため、分析化学において内部標準として特に有用です。 重水素原子の存在は、明確な質量差をもたらし、複雑な生物学的マトリックス中のフルタメイドの正確な定量化を可能にします .

類似化合物との比較

生物活性

Flutamide-d7 is a deuterated form of flutamide, a nonsteroidal anti-androgen primarily used in the treatment of prostate cancer. The incorporation of deuterium into the flutamide molecule alters its pharmacokinetic properties, potentially enhancing its stability and metabolic profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Flutamide functions as an androgen receptor antagonist. It inhibits the binding of androgens to their receptors in target tissues, thereby reducing androgenic activity. The compound is converted in the liver to its active metabolite, hydroxyflutamide (HF), which has a higher affinity for androgen receptors than flutamide itself. The inhibition constants (Kis) for flutamide are approximately 1.3 µM for the cytosolic rat ventral prostate and 7.5 µM for the anterior pituitary receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure. Deuteration may lead to slower metabolic rates due to the stronger C-D bonds compared to C-H bonds, potentially resulting in prolonged drug action and reduced toxicity . Studies suggest that deuterated drugs can exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics .

Biological Activity

This compound has demonstrated significant biological activity in various studies:

  • In Vitro Cytotoxicity : Flutamide exhibits cytotoxic effects on prostate cancer cell lines such as PC3 and LNCaP, with IC50 values of 98.8 µM and 81.8 µM, respectively . This cytotoxicity is attributed to its ability to inhibit androgen receptor signaling pathways critical for cancer cell proliferation.
  • Animal Models : In xenograft models using PC-82 mice, administration of flutamide at a dose of 50 mg/kg per day resulted in reduced tumor growth, indicating its efficacy as an anti-cancer agent .

Case Studies

Several case studies highlight both the therapeutic potential and adverse effects associated with flutamide use:

  • Hepatic Reactions : A notable case involved a female patient who developed subacute hepatic failure after three months of flutamide treatment. Although other medications were being taken concurrently, the report emphasizes the importance of monitoring liver function during therapy with flutamide due to potential hepatotoxicity .
  • Cholestatic Hepatitis : Another case reported a 75-year-old male with metastatic prostate cancer who developed jaundice after seven months on flutamide. Histological examination revealed cholestatic patterns without identifiable viral or autoimmune causes, underscoring the need for vigilance regarding liver health in patients receiving this medication .
  • Efficacy in Prostate Cancer : A study involving patients who had relapsed after first-line anti-androgen therapy showed that flutamide could effectively lower prostate-specific antigen (PSA) levels in 69% of cases when used as a second-line treatment . This suggests that flutamide remains a viable option for managing advanced prostate cancer.

Summary of Findings

The biological activity of this compound illustrates its role as an effective anti-androgen with significant implications for prostate cancer treatment. However, its use is accompanied by potential hepatotoxicity and other adverse effects that necessitate careful monitoring.

Parameter Flutamide This compound
Chemical Structure C₁₁H₁₂F₃N₂O₃C₁₁H₄D₇F₃N₂O₃
Kis (Androgen Receptor) 1.3 µM (ventral prostate)Altered due to deuteration
IC50 (PC3 cells) 98.8 µMNot specifically studied
IC50 (LNCaP cells) 81.8 µMNot specifically studied
Tumor Growth Reduction Yes (PC-82 model)Not specifically studied

特性

IUPAC Name

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKFYHWDHIYRV-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flutamide-d7
Reactant of Route 2
Reactant of Route 2
Flutamide-d7
Reactant of Route 3
Reactant of Route 3
Flutamide-d7
Reactant of Route 4
Reactant of Route 4
Flutamide-d7
Reactant of Route 5
Reactant of Route 5
Flutamide-d7
Reactant of Route 6
Reactant of Route 6
Flutamide-d7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。